molecular formula C20H23N5O2S B2661033 N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1209650-85-0

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2661033
CAS No.: 1209650-85-0
M. Wt: 397.5
InChI Key: LMJXLHJBUFPHGX-UHFFFAOYSA-N
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Description

N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a synthetic carboxamide derivative featuring a benzo[c][1,2,5]thiadiazole core linked to a 2-methoxyphenyl-substituted piperazine via an ethyl chain. This compound is structurally designed to modulate neurotransmitter receptors, particularly serotonin (5-HT) receptors, due to the presence of the piperazine moiety, a common pharmacophore in neuroactive agents . Its synthesis typically involves coupling a benzo[c][1,2,5]thiadiazole-5-carboxylic acid derivative with a 2-(4-(2-methoxyphenyl)piperazin-1-yl)ethylamine intermediate using carbodiimide-based coupling reagents (e.g., EDC) .

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2S/c1-27-19-5-3-2-4-18(19)25-12-10-24(11-13-25)9-8-21-20(26)15-6-7-16-17(14-15)23-28-22-16/h2-7,14H,8-13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJXLHJBUFPHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyphenylamine with ethylene oxide to form 2-(2-methoxyphenyl)ethanol. This intermediate is then reacted with piperazine to yield 2-(4-(2-methoxyphenyl)piperazin-1-yl)ethanol.

    Thiadiazole Ring Formation: The next step involves the cyclization of 2-aminobenzenesulfonamide with carbon disulfide and an appropriate base to form benzo[c][1,2,5]thiadiazole.

    Coupling Reaction: Finally, the piperazine intermediate is coupled with benzo[c][1,2,5]thiadiazole-5-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially yielding amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of thiadiazole exhibit potent antimicrobial properties. A study synthesized various thiadiazole derivatives and tested them against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that these compounds could serve as effective antimicrobial agents due to their ability to inhibit bacterial growth through mechanisms that may involve disruption of cell wall synthesis or interference with metabolic pathways .

Anticancer Potential

Thiadiazole derivatives have been extensively researched for their anticancer properties. For instance, compounds similar to N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide have shown promising results in vitro against various cancer cell lines, including hepatocellular carcinoma (HepG-2) and lung cancer (A-549). Molecular docking studies have suggested that these compounds may interact effectively with targets such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .

Case Study 1: Antimicrobial Evaluation

In a study where various thiadiazole derivatives were synthesized, one specific derivative demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound was subjected to disk diffusion assays which revealed zones of inhibition comparable to standard antibiotics .

Case Study 2: Anticancer Activity

Another research focused on a series of thiadiazole derivatives similar to this compound showed promising results in inhibiting cancer cell proliferation. Compounds were tested against A-549 lung cancer cells and exhibited IC50 values significantly lower than those of conventional chemotherapeutics like cisplatin .

Mechanism of Action

The compound exerts its effects primarily through interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses such as vasoconstriction and neurotransmitter release. The binding of the compound to these receptors can either activate or inhibit their function, depending on the specific subtype of the receptor and the cellular context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of piperazine-linked carboxamides with diverse biological activities. Below is a comparative analysis with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Piperazine Substituent Biological Target Key Findings
N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide Benzo[c][1,2,5]thiadiazole 2-Methoxyphenyl 5-HT1A receptors (putative) High binding affinity predicted due to electron-deficient core and piperazine linkage .
18F-FCWAY (trans-4-fluoro-N-(2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl)-N-(2-pyridyl)cyclohexanecarboxamide) Cyclohexanecarboxamide 2-Methoxyphenyl 5-HT1A receptors PET radioligand with high specificity but suffers from defluorination in vivo. Miconazole co-administration reduces defluorination, enhancing brain uptake .
ND-11543 (imidazo[2,1-b]thiazole-5-carboxamide) Imidazo[2,1-b]thiazole 5-(Trifluoromethyl)pyridin-2-yl Mycobacterium tuberculosis IC50 = 0.12 µM against Mtb; efficacy linked to trifluoromethylpyridine substituent .
Dasatinib (BMS-354825) Thiazole-5-carboxamide 4-(2-Hydroxyethyl)piperazine BCR-ABL kinase Clinically approved kinase inhibitor; synthesis involves sequential coupling of thiazole and pyrimidine intermediates .
Compound 7b (thiadiazole derivative) Thiadiazole Phenyl Hepatocellular carcinoma (HepG-2) IC50 = 1.61 µg/mL; substituent at C4 enhances anticancer activity .

Key Insights from Comparative Analysis

Structural Influence on Target Specificity :

  • The benzo[c][1,2,5]thiadiazole core distinguishes the target compound from cyclohexane (18F-FCWAY) or imidazothiazole (ND-11543) analogs. Its electron-deficient nature may enhance interactions with polar residues in receptor binding pockets .
  • Piperazine substituents critically modulate activity: 2-methoxyphenyl (serotonergic targets) vs. trifluoromethylpyridine (antimicrobial) .

Synthetic Routes :

  • Carboxamide coupling is a common strategy (e.g., EDC-mediated in ND-11543 ), but intermediates vary. Thiazole/thiadiazole derivatives often require multistep functionalization of nitriles or hydrazides .

Pharmacological Performance :

  • 18F-FCWAY exemplifies the trade-off between receptor affinity and metabolic stability. Its defluorination issue is mitigated by miconazole, a CYP450 inhibitor, improving PET imaging accuracy .
  • ND-11543 ’s anti-TB activity highlights the role of lipophilic substituents (e.g., trifluoromethyl) in penetrating bacterial membranes .

Therapeutic Applications :

  • Anticancer thiadiazoles (e.g., Compound 7b) prioritize substituent bulkiness (e.g., phenyl groups) for cytotoxicity, whereas kinase inhibitors (Dasatinib) rely on piperazine flexibility for target engagement .

Biological Activity

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antitumor, antimicrobial, and anti-inflammatory properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's structure features a piperazine moiety linked to a benzo[c][1,2,5]thiadiazole core. Its molecular formula is C26H34N4O4C_{26}H_{34}N_{4}O_{4}, with a molecular weight of 466.6 g/mol. The presence of the methoxy group on the phenyl ring is significant for its biological activity.

1. Antitumor Activity

Recent studies have indicated that derivatives of benzo[c][1,2,5]thiadiazole exhibit notable antitumor properties. For instance:

  • In vitro Studies : The compound was tested against various cancer cell lines. In one study, it demonstrated an IC50 value of 10 µM against human glioblastoma U251 cells and 15 µM against human melanoma WM793 cells, indicating promising cytotoxic effects .
  • Mechanism of Action : The antitumor activity is believed to be attributed to the thiadiazole ring's ability to interfere with cellular processes such as DNA synthesis and repair mechanisms .

2. Antimicrobial Activity

The compound also shows significant antimicrobial properties:

  • Testing Against Pathogens : In vitro evaluations revealed that it has effective inhibitory concentrations against various bacterial strains, including Mycobacterium tuberculosis. For example, a related derivative exhibited IC50 values of 2.32 µM against Mtb H37Ra .
  • Selectivity : The compound demonstrated selective inhibition against pathogenic bacteria while showing minimal toxicity towards non-pathogenic strains .

3. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in several studies:

  • In Vivo Studies : Animal models treated with this compound showed reduced inflammatory markers and symptoms in conditions such as arthritis and colitis .
  • Mechanism Insights : The anti-inflammatory effects are thought to arise from the inhibition of pro-inflammatory cytokines and mediators like TNF-alpha and IL-6 .

Table 1: Summary of Biological Activities

Activity TypeTest SystemIC50 (µM)Reference
AntitumorU251 Cells10
AntitumorWM793 Cells15
AntimicrobialMtb H37Ra2.32
Anti-inflammatoryAnimal ModelN/A

Case Study 1: Antitumor Efficacy

A research team synthesized various thiadiazole derivatives and evaluated their anticancer activity. Among these, the compound demonstrated significant cytotoxicity against glioblastoma cells through apoptosis induction pathways.

Case Study 2: Antimicrobial Selectivity

In a comparative study involving multiple antimicrobial agents, this compound showed superior efficacy against Mtb with minimal side effects on human lung fibroblast cell lines, suggesting a favorable therapeutic index.

Q & A

Q. What synthetic strategies are recommended to optimize the coupling of the piperazine-ethyl moiety to the benzo[c][1,2,5]thiadiazole core?

The coupling of sterically hindered piperazine derivatives to heterocyclic cores often faces challenges in yield due to steric hindrance. A methodological approach involves:

  • Solvent selection : Use polar aprotic solvents like DMF or DMSO to enhance nucleophilicity of the piperazine nitrogen ().
  • Base optimization : Replace NaH with milder bases (e.g., K₂CO₃ or Et₃N) to reduce side reactions during amide bond formation ().
  • Catalytic additives : Introduce phase-transfer catalysts (e.g., TBAB) to improve reaction kinetics in biphasic systems ().
  • Temperature control : Gradual heating (60–80°C) with reflux conditions can mitigate decomposition of reactive intermediates ().

Q. Which spectroscopic techniques are critical for confirming the structural integrity of the target compound?

A multi-technique approach is essential:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the integration of the 2-methoxyphenyl group (δ 3.8–4.0 ppm for OCH₃) and piperazine ethyl chain (δ 2.5–3.5 ppm) ().
  • IR spectroscopy : Validate carboxamide C=O stretches (~1650 cm⁻¹) and piperazine N-H bends (~3300 cm⁻¹) ().
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 440.15 [M+H]⁺) and fragmentation patterns ().
  • Elemental analysis : Match calculated vs. experimental C, H, N, S percentages to assess purity ().

Advanced Research Questions

Q. How can contradictory cytotoxicity data between in vitro and in vivo models be resolved?

Discrepancies often arise due to pharmacokinetic factors or assay conditions:

  • Solubility profiling : Use DLS (dynamic light scattering) to assess aggregation in cell culture media, which may reduce bioavailability ().
  • Metabolic stability assays : Perform liver microsome studies to identify rapid degradation in vivo ().
  • Dose-response recalibration : Adjust in vivo dosing to account for plasma protein binding, as measured via equilibrium dialysis ().
  • Orthogonal assays : Validate results using 3D tumor spheroid models or patient-derived xenografts (PDX) to bridge in vitro-in vivo gaps ().

Q. What computational and experimental methods are effective for elucidating the compound’s mechanism of action?

  • Molecular docking : Screen against GPCRs (e.g., serotonin or dopamine receptors) due to the 2-methoxyphenyl-piperazine motif, a known pharmacophore for CNS targets (). Use AutoDock Vina with crystal structures from the PDB (e.g., 5-HT₁A, PDB ID: 6WGT).
  • Kinase profiling : Utilize broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target inhibition ().
  • CRISPR-Cas9 knockout : Validate target engagement by knocking down putative receptors and observing attenuation of biological effects ().

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 2-methoxy group on biological activity?

  • Systematic substitution : Synthesize analogs with electron-withdrawing (e.g., 2-CF₃), electron-donating (e.g., 2-OH), or steric (e.g., 2-Cl) groups ().
  • Pharmacological assays : Test analogs in parallel for receptor binding affinity (e.g., radioligand displacement assays) and functional activity (e.g., cAMP modulation) ().
  • Computational SAR : Perform QSAR modeling using Hammett σ constants or molecular electrostatic potential (MEP) maps to correlate substituent effects with activity ().

Q. What strategies address low aqueous solubility during biological testing?

  • Prodrug design : Introduce phosphate or PEGylated groups at the carboxamide nitrogen to enhance solubility ().
  • Nanoformulation : Encapsulate the compound in liposomes or PLGA nanoparticles, characterized by dynamic light scattering (DLS) for size distribution ().
  • Co-solvent systems : Use cyclodextrin complexes or hydrotropic agents (e.g., nicotinamide) in cell culture media ().

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